2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL
Overview
Description
2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL is a complex organic compound that belongs to the class of phenanthridine derivatives. This compound is characterized by its unique structure, which includes a bromophenol moiety attached to a benzo[a]phenanthridine core. The presence of the bromine atom and the phenolic group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[a]phenanthridine Core: This step involves the cyclization of appropriate starting materials to form the benzo[a]phenanthridine skeleton.
Phenol Functionalization: The phenolic group is introduced through hydroxylation reactions, which may involve the use of reagents such as sodium hydroxide or other hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, leading to debromination.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-CHLOROPHENOL: Similar structure but with a chlorine atom instead of bromine.
2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-FLUOROPHENOL: Contains a fluorine atom instead of bromine.
2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-IODOPHENOL: Features an iodine atom in place of bromine.
Uniqueness
The uniqueness of 2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL lies in its specific combination of the benzo[a]phenanthridine core with a bromophenol moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs with different halogen atoms.
Properties
IUPAC Name |
4-bromo-2-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO/c24-15-10-12-21(26)19(13-15)23-18-8-4-3-7-17(18)22-16-6-2-1-5-14(16)9-11-20(22)25-23/h1-2,5-6,9-13,26H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCBOSNMZXCYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=C(C=CC(=C5)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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